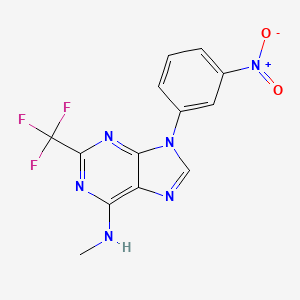
9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-: is a synthetic organic compound belonging to the purine class. This compound is characterized by the presence of a purine ring system substituted with a trifluoromethyl group at the 2-position, a nitrophenyl group at the 9-position, and a methylamine group at the 6-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of the purine core. This can be achieved through the cyclization of appropriate precursors such as formamidine and cyanamide under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) on a suitable phenyl precursor.
Methylation: The methylamine group can be introduced by reacting the intermediate with methylamine (CH3NH2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or oximes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, oximes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s structural similarity to naturally occurring purines makes it a useful tool for studying enzyme interactions and metabolic pathways involving purine derivatives.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
9H-Purin-6-amine, N-methyl-9-phenyl-2-(trifluoromethyl)-: Lacks the nitro group, resulting in different reactivity and biological activity.
9H-Purin-6-amine, N-methyl-9-(3-chlorophenyl)-2-(trifluoromethyl)-: Contains a chloro group instead of a nitro group, affecting its chemical properties and interactions.
9H-Purin-6-amine, N-methyl-9-(3-methoxyphenyl)-2-(trifluoromethyl)-: Features a methoxy group, which influences its solubility and reactivity.
Uniqueness
The presence of the nitrophenyl group in 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds
属性
CAS 编号 |
477726-01-5 |
|---|---|
分子式 |
C13H9F3N6O2 |
分子量 |
338.24 g/mol |
IUPAC 名称 |
N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C13H9F3N6O2/c1-17-10-9-11(20-12(19-10)13(14,15)16)21(6-18-9)7-3-2-4-8(5-7)22(23)24/h2-6H,1H3,(H,17,19,20) |
InChI 键 |
USVURLSKCYVUFD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC(=N1)C(F)(F)F)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
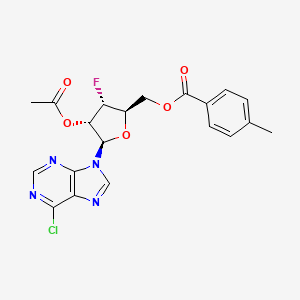

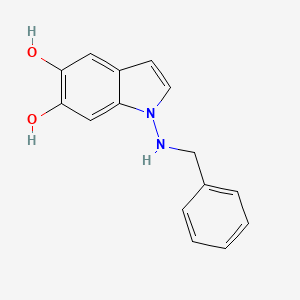
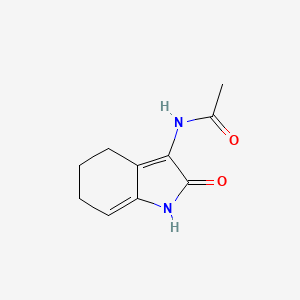
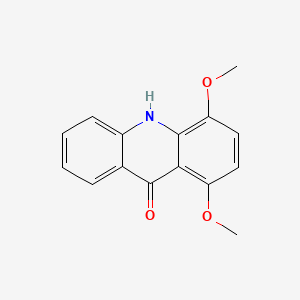
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)


![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
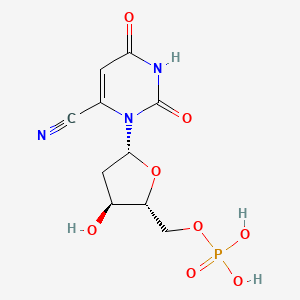
methanol](/img/structure/B12934197.png)

